molecular formula C20H20N2O B2745815 2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one CAS No. 1553519-25-7

2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

Cat. No.: B2745815
CAS No.: 1553519-25-7
M. Wt: 304.393
InChI Key: IAEVZBDHUJBFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a tetrahydrobenzo[b][1,6]naphthyridin-10-one core. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate in methanol under acid catalysis conditions . This reaction proceeds through a series of steps including debenzylation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-7-8-18-16(11-14)20(23)17-13-22(10-9-19(17)21-18)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEVZBDHUJBFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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